molecular formula C16H21NO3 B346742 5-(4-Acetyl-3-hydroxy-2-propylphenoxy)pentane nitrile

5-(4-Acetyl-3-hydroxy-2-propylphenoxy)pentane nitrile

Cat. No.: B346742
M. Wt: 275.34g/mol
InChI Key: PKHCJJIDKHCSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Acetyl-3-hydroxy-2-propylphenoxy)pentane nitrile is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34g/mol

IUPAC Name

5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentanenitrile

InChI

InChI=1S/C16H21NO3/c1-3-7-14-15(20-11-6-4-5-10-17)9-8-13(12(2)18)16(14)19/h8-9,19H,3-7,11H2,1-2H3

InChI Key

PKHCJJIDKHCSBE-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC#N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 30.0 g. (91.1 mmoles) of 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyl bromide and 4.91 g. (100.2 mmoles) of sodium cyanide in 225 ml. of dimethylformamide was heated to 75°-85° C. for about 17 hours. The reaction mixture was cooled to room temperature, filtered, and evaporated in vacuo at 75° C. Cold 0.1N hydrochloric acid was added to the residue, and the residue was extracted into ethyl acetate. The ethyl acetate layer was twice washed with 0.1N hydrochloric acid, dried over sodium sulfate, and evaporated in vacuo to yield 21.02 g. of 5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentane nitrile as a dark amber oil which crystallized as it cooled.
Name
4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyl bromide
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Synthesis routes and methods II

Procedure details

A solution of 44.4 g. of 2,4-dihydroxy-3-propylacetophenone, 42.2 g. of 6-chlorocapronitrile, 33.2 g. of potassium carbonate and 4.0 g. of potassium iodide in one liter of methyl ethyl ketone was allowed to reflux for three days. The reaction mixture was filtered and the filtrate was evaporated in vacuo. Chromatography of the residue over silica gel (0-30% ethyl acetate gradient in hexane) gave 53.6 g. of the title product as an oil.
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1 L
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